molecular formula C14H14O2 B6356688 3-(4-Methoxy-3-methylphenyl)phenol CAS No. 1176590-49-0

3-(4-Methoxy-3-methylphenyl)phenol

Cat. No.: B6356688
CAS No.: 1176590-49-0
M. Wt: 214.26 g/mol
InChI Key: RRHWVTYWZMTFLM-UHFFFAOYSA-N
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Description

3-(4-Methoxy-3-methylphenyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a methoxy group and a methyl group attached to the phenyl ring, which is further connected to a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-3-methylphenyl)phenol can be achieved through several methods. One common approach involves the Ullmann reaction, where 3-methoxyphenol reacts with 4-bromotoluene in the presence of a copper catalyst. The reaction is typically carried out under reflux conditions with a suitable solvent such as dimethylformamide. After the coupling reaction, the product is purified through recrystallization or column chromatography.

Another method involves the demethylation of 3-(4-Methoxy-3-methylphenyl)methoxybenzene using hydrogen bromide in acetic acid. This process removes the methoxy group, yielding the desired phenol derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-3-methylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine, chlorine, or nitrating agents can be used for electrophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

3-(4-Methoxy-3-methylphenyl)phenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, such as in the development of new drugs or as a component in pharmaceutical formulations.

    Industry: It is used in the production of polymers, resins, and other industrial materials due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-3-methylphenyl)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the methoxy and methyl groups can modulate the compound’s lipophilicity and electronic properties, affecting its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenol:

    4-Methoxyphenol:

    3-Methoxyphenol: Similar to 3-(4-Methoxy-3-methylphenyl)phenol but lacks the additional methyl group on the phenyl ring.

Uniqueness

This compound is unique due to the presence of both a methoxy and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

3-(4-methoxy-3-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-10-8-12(6-7-14(10)16-2)11-4-3-5-13(15)9-11/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHWVTYWZMTFLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653584
Record name 4'-Methoxy-3'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1176590-49-0
Record name 4'-Methoxy-3'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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